molecular formula C13H21N3 B8552656 7-Amino-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydroquinoline

7-Amino-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8552656
M. Wt: 219.33 g/mol
InChI Key: RRKABDMTBHJMQZ-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

A solution of compound 4 (0.8 g, 3.208 mmol) in dry ethanol (20 mL) was treated with Pd—C (˜0.08 g) and purged with hydrogen gas. The reaction was stirred at room temperature under hydrogen atm. for 3 h. The reaction was filtered through celite bed and washed with methanol (3×20 mL). The combined organic layer was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95) to obtain compound 5 (0.6 g, 86%).
Name
compound 4
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[CH2:3][CH2:4][N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N+:15]([O-])=O)[CH:13]=2)[CH2:8][CH2:7][CH2:6]1>C(O)C.[Pd]>[CH3:1][N:2]([CH3:18])[CH2:3][CH2:4][N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([NH2:15])[CH:13]=2)[CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
compound 4
Quantity
0.8 g
Type
reactant
Smiles
CN(CCN1CCCC2=CC=C(C=C12)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.08 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under hydrogen atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with hydrogen gas
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite bed
WASH
Type
WASH
Details
washed with methanol (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(CCN1CCCC2=CC=C(C=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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